5-Bromoimidazo[1,2-a]pyridine

GABA-A Receptor Modulation Neuroscience Allosteric Modulators

Researchers targeting GABA-A receptors or CENP-E often encounter inconsistent potency with generic imidazopyridine scaffolds. 5-Bromoimidazo[1,2-a]pyridine (CAS 69214-09-1) directly resolves this: • Confers 6-16× potency enhancement at α4β1δ GABA-A subtype vs. unsubstituted analog • Validated CENP-E inhibition (IC50 = 50 nM) for antimitotic cancer programs • Reliable bromine handle for predictable Pd-catalyzed cross-coupling in SAR campaigns Supplied with rigorous batch QC; available for immediate global dispatch.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 69214-09-1
Cat. No. B1254105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoimidazo[1,2-a]pyridine
CAS69214-09-1
Synonyms5-bromoimidazo(1,2-a)pyridine
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C(=C1)Br
InChIInChI=1S/C7H5BrN2/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H
InChIKeyCCOFGVWHMYYDBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoimidazo[1,2-a]pyridine: Preferred Halogenated Building Block


5-Bromoimidazo[1,2-a]pyridine (CAS 69214-09-1) is a bicyclic heteroaromatic compound belonging to the imidazo[1,2-a]pyridine family, characterized by a bromine substituent at the 5-position of the pyridine ring . This specific substitution pattern confers distinct physicochemical properties and reactivity profiles that differentiate it from other regioisomers and halogen analogs . The compound serves as a versatile synthetic intermediate for palladium-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space in drug discovery programs, and has been validated as a lead scaffold in multiple therapeutic areas .

Workflow: Palladium-catalyzed cross-coupling reactions
Selection: 5-bromo regioisomer for specific reactivity and SAR exploration
Use Context: Drug discovery scaffold with reported lead-like properties

Why 5-Bromoimidazo[1,2-a]pyridine Is Irreplaceable


Within the imidazo[1,2-a]pyridine series, the position of the bromine substituent (e.g., 5- vs. 6- vs. 7-bromo) fundamentally alters the electronic distribution, molecular geometry, and consequently, the compound's reactivity in cross-coupling reactions and its binding affinity to biological targets . Similarly, substituting bromine with chlorine at the 5-position results in a less reactive handle for palladium-catalyzed transformations and can significantly diminish or abolish target engagement due to altered steric and electronic parameters . Therefore, the selection of 5-bromoimidazo[1,2-a]pyridine is not a matter of interchangeable halogenated building blocks but a specific, data-driven choice for achieving predictable synthetic outcomes and validated biological activity.

5-Bromo vs. 6-/7-Bromo regioisomers
Switching to 6- or 7-bromo analogues alters electronic distribution and may reduce coupling efficiency and target engagement observed with the 5-bromo isomer.
5-Bromo vs. 5-Chloro derivative
Replacing bromine with chlorine at the 5-position lowers reactivity in Pd-catalyzed transformations and can significantly diminish biological target affinity.

Head-to-Head Data for 5-Bromoimidazo[1,2-a]pyridine


Potency Gain at GABA-A Receptors

In a direct comparative study evaluating δ-selective positive allosteric modulators of GABA-A receptors, the 5-bromo analogue of the imidazo[1,2-a]pyridine DS2 (compound 35) demonstrated a 6- to 16-fold increase in potency compared to the unsubstituted parent compound DS2 at the α4β1δ receptor subtype . This quantitative improvement is a direct result of the 5-bromo substitution, as confirmed by systematic structure-activity relationship (SAR) analysis .

Potency at GABA-A Rs
Direct head-to-head comparison
6- to 16-fold higher potency
Supports 5-bromo as pharmacophoric element for α4β1δ GABA-A receptor modulator SAR
FLIPR assay; δ-selective PAM context
GABA-A Receptor Modulation Neuroscience Allosteric Modulators

CENP-E Inhibitor Scaffold Validation

A 5-bromoimidazo[1,2-a]pyridine derivative (compound 7) was identified as a potent lead molecule in a CENP-E inhibitor development program, exhibiting an IC50 of 50 nM in a biochemical enzyme inhibition assay . This finding validates the 5-bromoimidazo[1,2-a]pyridine core as a privileged scaffold for achieving nanomolar potency against this mitotic kinesin target, a property not shared by many other fused bicyclic systems explored in the same study .

CENP-E Inhibition
Cross-study comparable
IC50 = 50 nM
Validates scaffold for CENP-E inhibitor design; reported derivative potency
Biochemical enzyme assay
CENP-E Inhibition Anticancer Therapeutics Mitotic Kinesin

Melting Point Differentiation from Regioisomers

The 5-bromoimidazo[1,2-a]pyridine regioisomer possesses a distinct melting point range (61-64°C) compared to its 6-bromo (76-78°C) and 7-bromo (118-120°C) counterparts . This difference in a fundamental physicochemical property is a direct consequence of the altered crystal packing and intermolecular interactions dictated by the bromine position and is critical for confirming identity and purity during synthesis and procurement .

Melting Point Identity
Cross-study comparable
5-Br: 61–64°C
6-Br: 76–78°C
7-Br: 118–120°C
Enables regioisomer identity confirmation via simple melting point check
Differentiation from 6- and 7-bromo isomers
Chemical Synthesis Purification Quality Control

Optimal Use Cases for 5-Bromoimidazo[1,2-a]pyridine


δ-Selective GABA-A Receptor Modulator Discovery

For medicinal chemistry programs targeting δ-containing GABA-A receptors, 5-bromoimidazo[1,2-a]pyridine is the preferred core scaffold over the unsubstituted imidazo[1,2-a]pyridine. Direct comparative data confirms that the 5-bromo substitution confers a 6- to 16-fold increase in potency at the α4β1δ subtype . Procuring this specific halogenated building block is essential for achieving the nanomolar potency required for lead optimization and tool compound development in this neurological target space.

Oncology: CENP-E Inhibitor Development

In the development of novel antimitotic cancer therapeutics, 5-bromoimidazo[1,2-a]pyridine serves as a privileged starting point for inhibitor design. The scaffold has been experimentally validated to yield potent CENP-E inhibition, with a derivative exhibiting an IC50 of 50 nM . Procurement of this specific brominated heterocycle provides a direct entry into a chemical series with proven on-target activity and a defined path for structure-based optimization, accelerating the hit-to-lead process.

Chemical Biology: High-Potency Probe Synthesis

Researchers developing chemical probes for studying GABA-A receptor function or CENP-E biology require compounds with well-characterized and potent activity. The 5-bromoimidazo[1,2-a]pyridine scaffold has been directly linked to enhanced target engagement, as demonstrated by the 6- to 16-fold potency gain over the parent DS2 compound at GABA-A receptors and the validated 50 nM IC50 against CENP-E . Procuring this specific compound, rather than a generic analog, ensures that the synthesized probe will possess the desired potency and selectivity profile for robust biological interrogation.

Application
Selection Property
Validation Focus
GABA-A receptor modulator research
5-bromo substitution for receptor affinity
Potency gain over unsubstituted parent in α4β1δ assays
CENP-E inhibitor research
Scaffold with reported enzymatic inhibition
CENP-E enzyme inhibition assay outcome
Chemical probe development
Brominated core for defined SAR
Target engagement and potency in biological assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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